molecular formula C19H16FN3O4S B10998119 7-fluoro-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}quinazolin-4(3H)-one

7-fluoro-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}quinazolin-4(3H)-one

Cat. No.: B10998119
M. Wt: 401.4 g/mol
InChI Key: VJKOSQMKRFCHEY-UHFFFAOYSA-N
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Description

7-fluoro-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a fluorine atom, and an indole moiety with a methylsulfonyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}quinazolin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Indole Moiety: The indole moiety can be synthesized separately and then coupled to the quinazolinone core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring cost-effectiveness, safety, and environmental compliance. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted quinazolinone or indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-fluoro-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the fluorine atom and the indole moiety enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}quinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core, a fluorine atom, and an indole moiety with a methylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H16FN3O4S

Molecular Weight

401.4 g/mol

IUPAC Name

7-fluoro-3-[2-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C19H16FN3O4S/c1-28(26,27)23-7-6-12-8-13(2-5-17(12)23)18(24)10-22-11-21-16-9-14(20)3-4-15(16)19(22)25/h2-5,8-9,11H,6-7,10H2,1H3

InChI Key

VJKOSQMKRFCHEY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C=NC4=C(C3=O)C=CC(=C4)F

Origin of Product

United States

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